Cas no 29141-10-4 (Neoisopulegol)

Neoisopulegol structure
Neoisopulegol structure
Product Name:Neoisopulegol
CAS No:29141-10-4
MF:C10H18O
MW:154.249323368073
CID:271285
Update Time:2023-08-03

Neoisopulegol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,5-methyl-2-(1-methylethenyl)-, (1R,2R,5S)-rel-
    • (?à)-Neoisopulegol
    • Cyclohexanol,5-methyl-2-(1-methylethenyl)-, (1a,2a,5b)-
    • neo-iso-Pulegol
    • neo-Isopulegol
    • Neoisopulegol
    • p-Menth-8-en-3-ol, trans-1,3,trans-1,4- (8CI)
    • Isopulegol
    • (+)-Neoisopulegol
    • B1A5V2613Y
    • (+/-)-Neoisopulegol
    • Neoisopulegol, (+)-
    • Neoisopulegol, (+/-)-
    • DSSTox_RID_82125
    • DSSTox_CID_27116
    • DSSTox_GSID_47116
    • ZYTMANIQRDEHIO-UTLUCORTSA-N
    • Tox21_302529
    • p-Menth-8-en-3-ol, trans-1,3,trans-1,4-
    • p-Menth-8-en-3-ol, (1R,3S,4S)-(+)-
    • Q27896693
    • (1S,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1
    • InChI Key: ZYTMANIQRDEHIO-UTLUCORTSA-N
    • SMILES: O[C@H]1C[C@H](C)CC[C@H]1C(=C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 0.904-0.913
  • Melting Point: 78.0 °C
  • Refractive Index: 1.468-1.477

Neoisopulegol Related Literature

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